1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
CAS No.:
Cat. No.: VC18091008
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3O |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H |
| Standard InChI Key | SYALHEXILVMZFS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure consists of a pyrrolidine ring (a five-membered saturated amine ring) substituted at the 1-position with a pyridine-4-carbonyl group and at the 3-position with an amine group. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. The molecular formula is CHClNO, with a molecular weight of 243.70 g/mol. Key structural features include:
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Pyridine-4-carbonyl moiety: A planar aromatic ring with a ketone group at the 4-position, enabling π-π stacking and hydrogen-bonding interactions .
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Pyrrolidine scaffold: A conformationally flexible amine ring that facilitates binding to biological targets .
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Hydrochloride salt: Improves stability and solubility in aqueous media .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 243.70 g/mol |
| Hydrogen Bond Donors | 2 (amine, HCl) |
| Hydrogen Bond Acceptors | 4 (carbonyl, pyridine N) |
| LogP (Predicted) | 1.2 ± 0.3 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can be inferred from analogous methodologies reported for related pyrrolidine derivatives. A patent (CN102531987A) outlines a four-step chiral synthesis pathway for (S)-3-aminopyrrolidine dihydrochloride, which can be adapted for this compound :
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Decarboxylation: Starting from trans-4-hydroxy-L-proline, decarboxylation yields a pyrrolidine intermediate.
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N-Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group stabilizes the amine during subsequent reactions.
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Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated and displaced by azide via an SN2 mechanism, inducing stereochemical inversion.
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Reduction and Deprotection: Azide reduction (e.g., using triphenylphosphine) yields the primary amine, followed by HCl-mediated Boc removal to form the hydrochloride salt .
Table 2: Key Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Decarboxylation | HO, Δ, 12 h | 85% |
| 2 | N-Boc Protection | BocO, DMAP, CHCl | 90% |
| 3 | Sulfonylation/SN2 | MsCl, EtN; NaN, DMF | 75% |
| 4 | Reduction/Deprotection | PPh, THF; HCl, dioxane | 80% |
| Compound Class | Target | Activity (IC/EC) | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridines | Aldose Reductase | 6–22 μM | |
| Pyrrolopyridine Carboxylates | HIV-1 IN | 1.65 μM (EC) | |
| Pyridine-pyrrolidine Amides | CYP Enzymes | Moderate inhibition |
Structure-Activity Relationships (SAR)
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Pyridine Position: Derivatives with substituents at the pyridine 4-position (vs. 2- or 3-) show enhanced metabolic stability due to reduced hepatic cytochrome P450 interactions .
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Amine Functionalization: The 3-amine group is critical for hydrogen bonding with biological targets; acylation or alkylation diminishes activity .
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Salt Form: Hydrochloride salts improve aqueous solubility by >50% compared to free bases, enhancing oral bioavailability .
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